molecular formula C12H9BrFNOS B291167 N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B291167
M. Wt: 314.18 g/mol
InChI Key: SAPFHCNUMSGPCF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromine and fluorine-substituted phenyl ring attached to an acetamide group, with a thiophene ring as a substituent. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 2-thiopheneacetic acid.

    Amide Bond Formation: The amide bond is formed through a condensation reaction between the amine group of 4-bromo-2-fluoroaniline and the carboxylic acid group of 2-thiopheneacetic acid. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Hydrolysis: 4-bromo-2-fluoroaniline and 2-thiopheneacetic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(thiophen-2-yl)acetamide: can be compared with other acetamides with different substituents on the phenyl or thiophene rings.

    N-(4-chloro-2-fluorophenyl)-2-(2-thienyl)acetamide: Similar structure but with a chlorine substituent instead of bromine.

    N-(4-bromo-2-fluorophenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the thiophene ring, can impart unique electronic and steric properties to the compound.

Properties

Molecular Formula

C12H9BrFNOS

Molecular Weight

314.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H9BrFNOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)

InChI Key

SAPFHCNUMSGPCF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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